molecular formula C19H19ClN4O2S B11780758 N-(3-Chloro-4-methylphenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(3-Chloro-4-methylphenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B11780758
M. Wt: 402.9 g/mol
InChI Key: SGGOLHSGIFVMCH-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring, a chloro-methylphenyl group, and a methoxyphenyl group. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The chloro-methylphenyl group is then introduced through a substitution reaction, followed by the addition of the methoxyphenyl group via another substitution reaction. The final step involves the formation of the thioacetamide linkage, which can be achieved through a nucleophilic substitution reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(3-Chloro-4-methylphenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-Chloro-4-methylphenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide include other triazole derivatives, such as:

    Fluconazole: An antifungal agent with a triazole ring.

    Itraconazole: Another antifungal agent with a similar structure.

    Voriconazole: A triazole derivative used to treat fungal infections.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which may confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H19ClN4O2S

Molecular Weight

402.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[5-(2-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H19ClN4O2S/c1-12-8-9-13(10-15(12)20)21-17(25)11-27-19-23-22-18(24(19)2)14-6-4-5-7-16(14)26-3/h4-10H,11H2,1-3H3,(H,21,25)

InChI Key

SGGOLHSGIFVMCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CC=C3OC)Cl

Origin of Product

United States

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